molecular formula C10H21KN2O6S B5140340 potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate

potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate

Cat. No. B5140340
M. Wt: 336.45 g/mol
InChI Key: VMPXUCARCDPWBT-UHFFFAOYSA-M
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Description

Potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate, also known as PMSF-K, is a chemical compound that is widely used in scientific research. It is a protease inhibitor that is commonly used to prevent the degradation of proteins in biological samples.

Mechanism of Action

Potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate works by irreversibly inhibiting serine proteases, which are enzymes that catalyze the hydrolysis of peptide bonds in proteins. potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate reacts with the active site of the protease, forming a covalent bond and inactivating the enzyme. This prevents the protease from degrading proteins in the sample.
Biochemical and Physiological Effects:
potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate has no direct biochemical or physiological effects on cells or tissues. However, its use in preventing protease degradation can have indirect effects on downstream assays and experiments. For example, potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate can improve the accuracy and reproducibility of protein quantification assays, such as Western blotting and ELISA.

Advantages and Limitations for Lab Experiments

One advantage of using potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate as a protease inhibitor is its broad specificity. It can inhibit a wide range of serine proteases, making it useful in many different types of experiments. Another advantage is its stability in solution, which allows it to be stored for long periods of time. However, potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate has some limitations. It is not effective against other types of proteases, such as cysteine proteases or metalloproteases. Additionally, potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate can be toxic to cells at high concentrations, so care must be taken to use it at appropriate concentrations.

Future Directions

There are several potential future directions for research on potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate. One area of interest is developing new protease inhibitors with improved specificity and potency. Another area is studying the effects of potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate on different types of cells and tissues, to better understand its indirect effects on downstream assays. Finally, there is potential for using potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate in new applications, such as in drug discovery or in the development of new diagnostic tools.

Synthesis Methods

Potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate can be synthesized by reacting potassium hydroxide with 2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl methyl sulfone. The reaction is carried out in a solvent such as water or methanol, and the product is obtained by filtration and drying.

Scientific Research Applications

Potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate is widely used in scientific research as a protease inhibitor. It is used to prevent the degradation of proteins in biological samples, such as cell lysates, tissue homogenates, and purified protein preparations. potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate is commonly used in studies of protein-protein interactions, enzyme kinetics, and protein structure.

properties

IUPAC Name

potassium;N-[2-hydroxy-3-(2-morpholin-4-ylethoxy)propyl]-N-methylsulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O6S.K/c1-11(19(14,15)16)8-10(13)9-18-7-4-12-2-5-17-6-3-12;/h10,13H,2-9H2,1H3,(H,14,15,16);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPXUCARCDPWBT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(COCCN1CCOCC1)O)S(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21KN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate

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